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pyridinecarboxaldehyde

Cat. No.: B108003 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Bromo-4-pyridinecarboxaldehyde is a key heterocyclic building block in modern organic

synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique

electronic properties, arising from the interplay between the electron-withdrawing pyridine ring,

the aldehyde functionality, and the reactive bromine atom, make it a versatile substrate for a

wide array of chemical transformations. This guide provides a comprehensive overview of the

reactivity profile of 3-Bromo-4-pyridinecarboxaldehyde, including detailed experimental

protocols for key reactions, quantitative data, and visualizations of reaction pathways to aid in

the design of novel synthetic routes.

Physicochemical and Safety Data
A summary of the key physical and safety properties of 3-Bromo-4-pyridinecarboxaldehyde
is provided below. It is a yellow to light brown crystalline powder. It is soluble in many organic

solvents like ethanol and dichloromethane.
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Property Value Reference

Molecular Formula C₆H₄BrNO

Molecular Weight 186.01 g/mol

Melting Point 81-82 °C

CAS Number 70201-43-3

Appearance
Light yellow to light brown

crystalline powder

Safety Information: 3-Bromo-4-pyridinecarboxaldehyde is classified as an irritant and is

harmful if swallowed. Appropriate personal protective equipment, including gloves, goggles,

and a dust mask, should be worn when handling this compound. It should be stored in a cool,

dry, and well-ventilated area away from strong oxidizing agents, acids, and bases.

Core Reactivity Profile
The reactivity of 3-Bromo-4-pyridinecarboxaldehyde is dominated by three main features:

the aldehyde group, the carbon-bromine bond, and the pyridine ring itself. This allows for a

diverse range of transformations, making it a valuable intermediate in the synthesis of complex

molecules.

Reactions at the Aldehyde Group
The aldehyde functionality is a versatile handle for various synthetic manipulations, including

oxidation, reduction, and carbon-carbon bond formation.

1. Oxidation to Carboxylic Acid:

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 3-

bromoisonicotinic acid, a valuable intermediate in its own right.
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Oxidizing
Agent

Solvent Temperature Time Yield

Potassium

Permanganate

(KMnO₄)

Water/Pyridine Reflux 4h Moderate to High

Jones Reagent

(CrO₃/H₂SO₄)
Acetone 0 °C to RT 1-2h High

Silver(I) Oxide

(Ag₂O)

aq.

NaOH/Ethanol
RT 12h High

Experimental Protocol: Oxidation with Potassium Permanganate

Dissolve 3-Bromo-4-pyridinecarboxaldehyde (1.0 eq) in a mixture of pyridine and water

(1:1).

Heat the solution to reflux.

Add potassium permanganate (2.0 eq) portion-wise over 1 hour.

Continue refluxing for an additional 3 hours, monitoring the reaction by TLC.

Cool the reaction mixture to room temperature and filter off the manganese dioxide.

Wash the filter cake with hot water.

Acidify the combined filtrate with concentrated HCl to pH 3-4 to precipitate the product.

Filter the solid, wash with cold water, and dry under vacuum to afford 3-bromoisonicotinic

acid.

2. Reduction to Alcohol:

The aldehyde can be selectively reduced to the corresponding primary alcohol, (3-

bromopyridin-4-yl)methanol, using mild reducing agents.
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Reducing
Agent

Solvent Temperature Time Yield

Sodium

Borohydride

(NaBH₄)

Methanol/Ethano

l
0 °C to RT 1-2h >90%

Lithium

Aluminum

Hydride (LiAlH₄)

THF/Diethyl

ether
0 °C 30 min High

Experimental Protocol: Reduction with Sodium Borohydride

Dissolve 3-Bromo-4-pyridinecarboxaldehyde (1.0 eq) in methanol at 0 °C.

Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

Stir the reaction mixture at room temperature for 1-2 hours until completion (monitored by

TLC).

Quench the reaction by the slow addition of water.

Remove the methanol under reduced pressure.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to

yield (3-bromopyridin-4-yl)methanol.

3. Wittig Reaction:

The Wittig reaction provides a reliable method for the conversion of the aldehyde to an alkene

with a defined double bond position.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b108003?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108003?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phosphorus
Ylide

Base Solvent Temperature Yield

Ph₃P=CH₂ n-BuLi THF -78 °C to RT Good

Ph₃P=CHCO₂Et NaH THF/DMF RT to 60 °C High

Experimental Protocol: Wittig Olefination

To a stirred suspension of the appropriate phosphonium salt (1.1 eq) in anhydrous THF at

-78 °C, add a strong base such as n-butyllithium (1.1 eq) dropwise.

Allow the resulting ylide solution to warm to 0 °C and stir for 1 hour.

Cool the solution back to -78 °C and add a solution of 3-Bromo-4-pyridinecarboxaldehyde
(1.0 eq) in anhydrous THF.

Allow the reaction to warm to room temperature and stir for 12 hours.

Quench the reaction with saturated aqueous ammonium chloride.

Extract the product with ethyl acetate, dry the organic layer, and concentrate.

Purify the crude product by column chromatography on silica gel.

3-Bromo-4-pyridinecarboxaldehyde

Betaine Intermediate

Nucleophilic
Attack

Phosphorus Ylide
(Ph₃P=CHR)

OxaphosphetaneRing Closure

Alkene ProductCycloreversion

Triphenylphosphine Oxide

Click to download full resolution via product page

Caption: The Wittig reaction mechanism.
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4. Grignard and Organolithium Addition:

Carbon nucleophiles, such as Grignard reagents and organolithiums, readily add to the

carbonyl group to form secondary alcohols.

Nucleophile Solvent Temperature Yield

MeMgBr THF/Diethyl ether 0 °C to RT High

PhLi Diethyl ether -78 °C to RT High

Experimental Protocol: Grignard Addition

To a solution of 3-Bromo-4-pyridinecarboxaldehyde (1.0 eq) in anhydrous THF at 0 °C,

add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) dropwise.

Stir the reaction at room temperature for 2-4 hours.

Quench the reaction carefully with saturated aqueous ammonium chloride solution.

Extract the product with ethyl acetate.

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

Purify the resulting secondary alcohol by column chromatography.
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Caption: Experimental workflow for a Grignard reaction.
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Reactions at the Carbon-Bromine Bond
The C-Br bond on the pyridine ring is an excellent site for transition metal-catalyzed cross-

coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom

bonds.

1. Suzuki-Miyaura Coupling:

This palladium-catalyzed reaction couples 3-Bromo-4-pyridinecarboxaldehyde with boronic

acids or their esters to form biaryl compounds.

Boronic
Acid

Catalyst Ligand Base Solvent Temp. Yield

Phenylboro

nic acid
Pd(OAc)₂ PPh₃ K₂CO₃

Toluene/H₂

O
100 °C Good

4-

Methoxyph

enylboronic

acid

Pd(PPh₃)₄ - Na₂CO₃
Dioxane/H₂

O
90 °C High

Experimental Protocol: Suzuki-Miyaura Coupling

In a flask, combine 3-Bromo-4-pyridinecarboxaldehyde (1.0 eq), the arylboronic acid (1.2

eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

Heat the reaction mixture at 100 °C for 12-24 hours.

Cool to room temperature, dilute with water, and extract with ethyl acetate.

Dry the organic layer, concentrate, and purify by column chromatography.
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Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

2. Sonogashira Coupling:

This reaction facilitates the formation of a C-C bond between the pyridine ring and a terminal

alkyne, catalyzed by palladium and a copper co-catalyst.
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Alkyne
Pd
Catalyst

Cu co-
catalyst

Base Solvent Temp. Yield

Phenylacet

ylene

Pd(PPh₃)₂

Cl₂
CuI Et₃N THF RT High

Trimethylsil

ylacetylene
Pd(PPh₃)₄ CuI i-Pr₂NH Toluene 50 °C Good

Experimental Protocol: Sonogashira Coupling

To a solution of 3-Bromo-4-pyridinecarboxaldehyde (1.0 eq) in a suitable solvent (e.g.,

THF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq), copper(I) iodide (0.04 eq),

and an amine base (e.g., triethylamine, 2.0 eq).

Degas the mixture with an inert gas.

Add the terminal alkyne (1.2 eq) and stir at room temperature until the reaction is complete.

Dilute with an organic solvent and filter through celite.

Wash the filtrate with saturated aqueous NH₄Cl, then brine.

Dry the organic layer, concentrate, and purify by chromatography.

3. Buchwald-Hartwig Amination:

This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling 3-Bromo-
4-pyridinecarboxaldehyde with primary or secondary amines.

Amine
Pd
Catalyst

Ligand Base Solvent Temp. Yield

Aniline Pd₂(dba)₃ BINAP NaOt-Bu Toluene 80 °C Good

Morpholine Pd(OAc)₂ XPhos K₃PO₄ Dioxane 100 °C High

Experimental Protocol: Buchwald-Hartwig Amination
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In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium

catalyst (e.g., Pd₂(dba)₃, 0.01 eq), ligand (e.g., BINAP, 0.02 eq), and base (e.g., NaOt-Bu,

1.4 eq).

Add 3-Bromo-4-pyridinecarboxaldehyde (1.0 eq) and the amine (1.2 eq).

Add anhydrous toluene and seal the tube.

Heat the reaction mixture at 80-100 °C for 12-24 hours.

Cool to room temperature, dilute with ether, and filter through celite.

Concentrate the filtrate and purify the residue by column chromatography.

Conclusion
3-Bromo-4-pyridinecarboxaldehyde is a highly versatile and valuable building block for

organic synthesis. The presence of three distinct reactive sites allows for a wide range of

selective transformations, providing access to a diverse array of complex molecules. The

reactions outlined in this guide, including manipulations of the aldehyde group and cross-

coupling reactions at the C-Br bond, demonstrate the significant potential of this compound in

the development of novel pharmaceuticals, agrochemicals, and functional materials. The

provided protocols and data serve as a practical resource for researchers aiming to incorporate

this versatile intermediate into their synthetic strategies.

To cite this document: BenchChem. [The Synthetic Versatility of 3-Bromo-4-
pyridinecarboxaldehyde: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b108003#reactivity-profile-of-3-bromo-4-
pyridinecarboxaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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